molecular formula C15H10ClFN2O3S2 B2357318 2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester CAS No. 1164467-63-3

2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester

Cat. No. B2357318
M. Wt: 384.82
InChI Key: AEHUGZKHQGCBCH-SDXDJHTJSA-N
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Description

2-[2-[(5-chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester is an alpha-amino acid ester.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2,5-substituted 1,3,4-oxadiazoles containing 2-benzothiazolylthiomethyl grouping have been synthesized, involving the reaction of derivatives of (2-benzothiazolylthio)acetic acid with various compounds (Kelarev et al., 2000).
  • The synthesis of various derivatives of 2-benzothiazolylthiomethyl grouping, including the one , has shown potential in the creation of new compounds with varied chemical properties (Kelarev et al., 2012).

Antimicrobial and Anti-inflammatory Applications

  • Certain synthesized fluorinated benzothiazolo imidazole compounds, related to the compound , exhibited promising anti-microbial activity (Sathe et al., 2011).
  • Imidazo[2,1-b]benzothiazoles, structurally related to the compound, were studied for their anti-inflammatory activity, indicating potential biomedical applications (El-Shorbagi et al., 1989).
  • The antimycobacterial activity of some synthesized 2-(2-phenyl-4-benzylidenyl-5-oxo-imidazolin-1-yl amino)-6-fluoro-7-substituted(1,3) benzothiazoles, also related structurally, was explored for potential therapeutic use (Sathe et al., 2010).

Fluorescence and Sensing Applications

  • Studies on pyridylthiazoles, which are chemically similar, revealed high luminescence, indicating potential use in metal sensing and as laser dyes (Grummt et al., 2007).
  • The synthesis of simpler molecular structures like chloro-acetic acid 2-benzothiazol-2-yl-phenyl ester, structurally related, was used as a selective and sensitive fluorescent probe for cysteine and homocysteine detection (Nehra et al., 2020).

Coordination Chemistry

  • The compound's structural analogs have been used to form complexes with metals like nickel, copper, and zinc, indicating its utility in coordination chemistry (Singh & Baruah, 2008).

properties

IUPAC Name

methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3S2/c1-22-13(20)7-19-9-3-2-8(17)6-11(9)24-15(19)18-14(21)10-4-5-12(16)23-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHUGZKHQGCBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester
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2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester
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2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester
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2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester
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2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester
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2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester

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